5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine
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Overview
Description
R1498 is an inhibitor of cyclin-dependent kinase 2 (CDK2). It is well-tolerated and orally active for hepatocellular carcinoma and gastric cancer treatment and acts via targeting angiogenesis and mitosis pathways.
Scientific Research Applications
Synthetic Strategies and Biological Activities
The synthesis of benzodiazepines, including compounds like 5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine, is a significant area of research due to their wide range of biological activities. These compounds are known for their roles in medicinal chemistry, specifically for their anticonvulsant, anti-anxiety, sedative, and hypnotic properties. The synthetic methodologies for benzodiazepines have been a focus, with o-phenylenediamine being a commonly used precursor. Researchers have developed significant approaches for their synthesis, which has implications for the development of novel treatments for various psychological disorders (Teli et al., 2023).
Anticancer Applications
Benzodiazepine derivatives, including similar compounds, have shown promise in anticancer applications. Extensive research has been conducted to explore the tumor specificity and toxicity of these compounds towards normal cells. For instance, some benzodiazepine derivatives have demonstrated high tumor specificity with minimal keratinocyte toxicity, indicating their potential as safer anticancer agents. These findings are crucial as they suggest the possibility of designing new anticancer drugs with reduced side effects, furthering the therapeutic options available for cancer treatment (Sugita et al., 2017).
Diverse Biological Activities
The structural complexity of benzodiazepines allows for a wide range of biological activities. These compounds, including 5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine, have been found to exhibit various biological effects such as anxiolytic, sedative, and muscle relaxant properties. The intricate interaction of these compounds with different biological pathways highlights their importance in therapeutic applications and the potential for developing new drugs with tailored effects for specific medical conditions (Dighe et al., 2015).
properties
CAS RN |
303196-31-8 |
---|---|
Product Name |
5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine |
Molecular Formula |
C18H15ClN4O |
Molecular Weight |
338.79 |
IUPAC Name |
5-(2-Chlorophenyl)-1,2-dihydro-7-methoxy-3-methyl-pyrazolo[3,4-b][1,4]benzodiazepine |
InChI |
InChI=1S/C18H15ClN4O/c1-10-16-18(23-22-10)20-15-8-7-11(24-2)9-13(15)17(21-16)12-5-3-4-6-14(12)19/h3-9H,1-2H3,(H2,20,22,23) |
InChI Key |
DPNXJZDCWBJDSX-UHFFFAOYSA-N |
SMILES |
CC(NN1)=C2C1=NC3=CC=C(OC)C=C3C(C4=CC=CC=C4Cl)=N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
R1498; R-1498; R 1498; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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